2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
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Overview
Description
Synthesis Analysis
Piperidine derivatives, such as ETP-46321, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of ETP-46321 includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives like ETP-46321 involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of ETP-46321 are largely determined by its molecular structure. It has a molecular weight of 382.56.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. The compound’s structure contains a piperidine ring, which is a common motif in many pharmaceuticals. Researchers explore modifications of this scaffold to create novel drugs. Notably, the synthesis of substituted piperidines is an ongoing area of interest .
Spiropiperidines: Synthesis and Applications
Spiropiperidines, characterized by a spiro-fused piperidine ring, have gained prominence in medicinal chemistry. Researchers investigate their synthesis methods and evaluate their biological activities. These compounds often exhibit unique binding interactions with biological targets .
Condensed Piperidines: Versatile Building Blocks
Condensed piperidines, formed by fusing additional rings to the piperidine core, serve as versatile building blocks. They participate in complex syntheses, such as alkaloid construction. Understanding their reactivity and functionalization is essential for drug discovery .
Piperidinones: Bioactive Molecules
Piperidinones, containing a ketone group on the piperidine ring, exhibit diverse biological activities. Researchers explore their synthesis routes and evaluate their potential as antiviral, antibacterial, or antitumor agents. These compounds often interact with enzymes or receptors .
Multicomponent Reactions (MCRs) Involving Piperidines
MCRs provide efficient access to complex molecules. Researchers use piperidines as key components in MCRs to assemble diverse structures. These reactions allow rapid diversification of the piperidine scaffold, enabling the discovery of new bioactive compounds .
Biological Evaluation of Piperidine-Containing Drugs
Scientists continually assess the pharmacological properties of synthetic and natural piperidines. Their biological evaluation includes studies on toxicity, efficacy, and mechanism of action. Researchers aim to identify potential drug candidates with favorable pharmacokinetic profiles .
Mechanism of Action
As a potent and selective inhibitor of the JAK2 enzyme, ETP-46321 likely works by binding to the active site of the enzyme, thereby preventing it from catalyzing the phosphorylation of its substrates.
Future Directions
The future directions for research on ETP-46321 and similar compounds likely involve further exploration of their synthesis, functionalization, and pharmacological application . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a high level of ongoing interest in this field.
properties
IUPAC Name |
2-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S3/c1-2-15-6-7-17(23-15)24(20,21)19-11-8-14(9-12-19)13-22-16-5-3-4-10-18-16/h3-7,10,14H,2,8-9,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNYVEFMBCQMKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine |
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